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Compound of Interest

Compound Name: Tyrphostin RG 14620

CAS No.: 136831-49-7

Cat. No.: B1679308

Get Quote

Executive Summary: The Potency-Context Paradox
Tyrphostin RG 14620 (CAS: 136831-49-7) represents a specific class of "first-generation"

EGFR inhibitors. Unlike its nanomolar-potency analog Tyrphostin AG 1478, RG 14620 operates

in the micromolar (μM) range.

The Core Reproducibility Challenge: Reproducibility failures with RG 14620 are rarely due to

batch degradation. Instead, they stem from a Potency-Context Mismatch. Researchers often

apply protocols optimized for third-generation TKIs (e.g., Osimertinib) or potent research tools

(AG 1478) to RG 14620. When dosed at 10–100 nM, RG 14620 is functionally inert.

Furthermore, its efficacy is strictly coupled to EGFR receptor density; it shows robust inhibition

in engineered high-expression systems (e.g., HER14) but marginal activity in wild-type, low-

expression lines (e.g., MCF-7), often leading to false negatives.

This guide standardizes the use of RG 14620, contrasting it with high-affinity alternatives to

define its specific utility in signal transduction research.
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Compound Identity:

Name: Tyrphostin RG 14620[1][2][3]

Chemical Structure: 3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile[3]

Primary Target: EGFR (ErbB1) Tyrosine Kinase Domain[4]

Mechanism: ATP-competitive inhibition (Reversible)

Signaling Pathway Intervention: RG 14620 targets the intracellular kinase domain of EGFR.

Upon EGF ligand binding, the receptor dimerizes and autophosphorylates. RG 14620

competes with ATP, preventing the phosphorylation of tyrosine residues (Y1068, Y1173) and

blocking downstream MAPK/ERK and PI3K/Akt activation.

Visualization: EGFR Kinase Inhibition Logic
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Figure 1: Mechanism of Action. RG 14620 acts as an ATP-competitive inhibitor at the EGFR

kinase domain, requiring micromolar concentrations to effectively displace ATP.

Cross-Cell Line Performance Analysis
The following data aggregates internal validation studies and literature benchmarks. Note the

stark contrast in IC50 values compared to clinical standards.
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Table 1: Comparative Inhibition Profile (IC50)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: AG 1478 shows variable efficacy in MCF-7 due to low target abundance, often requiring

higher doses that trigger off-target effects.

Critical Reproducibility Factors
Receptor Density Dependence (The "Threshold Effect"): RG 14620 is most effective in cells

with amplified EGFR (e.g., HER14, A431). In cells with physiological or low EGFR levels

(e.g., H460, MCF-7), the concentration required to inhibit signaling often approaches the

solubility limit or cytotoxicity threshold (non-specific toxicity), leading to noisy data.

Solubility vs. Bioavailability: RG 14620 is highly lipophilic. While soluble in DMSO (up to 25

mg/mL), it precipitates rapidly in aqueous culture media at concentrations >20 μM.

Failure Mode: Researchers attempting to define a "complete kill" curve often push

concentrations to 50-100 μM. The resulting "inhibition" is often physical precipitation

smothering the monolayer, not kinase inhibition.

Serum Competition: High concentrations of FBS (10%) contain albumin which can sequester

lipophilic Tyrphostins.

Correction: Assays using RG 14620 should be performed in reduced serum (0.5% - 1%) or

defined media to stabilize IC50 values.
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Optimized Experimental Protocol: The "Micromolar
Validation" Workflow
To ensure reproducible data with RG 14620, do not use standard TKI protocols. Use this

modified workflow designed for low-potency inhibitors.

Workflow Visualization
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Figure 2: Validated workflow for RG 14620. The "Solubility Check" is critical before cell

treatment.

Step-by-Step Methodology
1. Reconstitution & Storage:

Dissolve 5 mg RG 14620 in 100% DMSO to create a 10 mM Stock.

Aliquot into 20 μL volumes and store at -20°C. Do not freeze-thaw more than twice.

2. Cell Preparation (Starvation is Mandatory):

Seed cells (e.g., HER14 or A431) to reach 70% confluence.

Wash 2x with PBS.
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Incubate in serum-free or low-serum (0.5%) medium for 16–24 hours. Rationale: High serum

albumin binds RG 14620, shifting the IC50 from 3 μM to >10 μM.

3. Treatment (The "Warm Dilution" Technique):

Pre-warm culture media to 37°C.

Prepare a 2x Working Solution in media (e.g., for a 5 μM final, make 10 μM).

Critical Check: Vortex immediately. Hold the tube up to light. If the solution is cloudy, the

compound has precipitated. Do not proceed.

Add 2x Working Solution to cells. Incubate for 1 hour at 37°C.

4. Stimulation & Lysis:

Add EGF (final concentration 50 ng/mL) directly to the media containing the inhibitor.

Incubate for exactly 15 minutes.

Immediately aspirate media and lyse in ice-cold RIPA buffer containing

protease/phosphatase inhibitors.

5. Readout:

Western Blot: Probe for p-EGFR (Tyr1068).

Validation Criteria: Total EGFR levels must remain constant. p-EGFR should show >50%

reduction at 3–5 μM in HER14 cells.

Comparative Analysis: When to Use RG 14620?
Why use an older, weaker inhibitor when AG 1478 or Gefitinib exists?

Differential Sensitivity Studies: RG 14620 is structurally distinct (acrylonitrile backbone) from

the quinazoline core of AG 1478/Gefitinib. It is useful for verifying that an effect is strictly

EGFR-kinase dependent and not a scaffold-specific off-target effect of quinazolines.
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Reversibility Assays: RG 14620 washes out faster than high-affinity binders, making it

superior for "pulse-chase" inhibition experiments where rapid recovery of kinase activity is

required.

Recommendation:

Use AG 1478 or Gefitinib for routine pathway blocking or maximal inhibition.

Use RG 14620 as a secondary confirmational tool to prove structural independence of an

observed phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.medchemexpress.com/RG14620.html
https://www.tcichemicals.com/OP/en/p/T3576
https://www.tcichemicals.com/OP/en/p/T3576
https://www.cellsignal.com/products/activators-inhibitors/tyrphostin-ag-1478/9842
https://pmc.ncbi.nlm.nih.gov/articles/PMC3734545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3734545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038282/
https://journals.viamedica.pl/folia_histochemica_cytobiologica/article/viewFile/FHC.2012.0028/15240
https://www.medchemexpress.com/ag-1478.html
https://pubmed.ncbi.nlm.nih.gov/18695891/
https://pubmed.ncbi.nlm.nih.gov/18695891/
https://pubmed.ncbi.nlm.nih.gov/22763976/
https://pubmed.ncbi.nlm.nih.gov/22763976/
https://www.benchchem.com/product/b1679308#reproducibility-of-tyrphostin-rg-14620-inhibition-across-cell-lines
https://www.benchchem.com/product/b1679308#reproducibility-of-tyrphostin-rg-14620-inhibition-across-cell-lines
https://www.benchchem.com/product/b1679308#reproducibility-of-tyrphostin-rg-14620-inhibition-across-cell-lines
https://www.benchchem.com/product/b1679308#reproducibility-of-tyrphostin-rg-14620-inhibition-across-cell-lines
https://www.benchchem.com/product/b1679308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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